molecular formula C18H17N3O4S B2996423 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795448-38-2

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2996423
CAS No.: 1795448-38-2
M. Wt: 371.41
InChI Key: YWOYNMLBVBEZKT-UHFFFAOYSA-N
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Description

The compound 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic molecule featuring three distinct moieties:

Benzo[c][1,2,5]thiadiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and applications in pharmaceuticals and organic electronics .

Piperidin-4-yl-oxy group: A six-membered nitrogen-containing ring with an ether linkage, likely enhancing solubility and bioavailability.

Properties

IUPAC Name

4-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15-16(9-12)20-26-19-15/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOYNMLBVBEZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance, which may influence its bioavailability.

Biological Activity

The compound 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Benzo[c][1,2,5]thiadiazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Often contributes to the pharmacological profile of compounds.
  • Methyl-pyranone : Associated with various biological activities including anti-inflammatory and cytotoxic effects.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance:

  • A study showed that similar compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanistic studies revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro assays indicated that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in cancer cells.
  • Apoptosis Induction : Activation of caspases and disruption of mitochondrial membrane potential were observed in treated cells.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

StudyFindings
Study A (2023)Demonstrated potent anticancer effects in vitro with IC50 values significantly lower than doxorubicin in A431 cell lines.
Study B (2024)Reported antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL.
Study C (2023)Investigated the compound's effect on oxidative stress markers in human fibroblasts, showing a reduction in reactive oxygen species (ROS).

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Solubility : The piperidinyloxy group likely enhances aqueous solubility compared to methylthio or alkyl chains in analogues.
  • Electronic Effects : The benzo[c][1,2,5]thiadiazole core provides stronger electron deficiency than [d][1,2,3] isomers, favoring charge transport in materials .

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